REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:21](=[O:22])[O:20]/[C:9](=[C:10](/[C:17]([OH:19])=[O:18])\[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)/[C:8]=2O)=[CH:3][CH:2]=1.C(OC(=O)C)(=O)C>>[CH:14]1[CH:15]=[CH:16][C:11]([C:10]2[C:17](=[O:19])[O:18][C:8]3=[C:7]([C:4]4[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:21]([O:20][C:9]=23)=[O:22])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=CC=C3)\C(=O)O)/OC2=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
The cooled solution is stirred into 1200 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of ice and water and the oily mass crystallized
|
Type
|
STIRRING
|
Details
|
by stirring in 500 ml
|
Type
|
CUSTOM
|
Details
|
The yellow solid is removed
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |